N-[1-(2,3-difluorophenyl)ethyl]-4-(3-hydroxyphenyl)piperazine-1-carboxamide
Description
N-[1-(2,3-difluorophenyl)ethyl]-4-(3-hydroxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Properties
IUPAC Name |
N-[1-(2,3-difluorophenyl)ethyl]-4-(3-hydroxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2/c1-13(16-6-3-7-17(20)18(16)21)22-19(26)24-10-8-23(9-11-24)14-4-2-5-15(25)12-14/h2-7,12-13,25H,8-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFVQHGSQHMKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-difluorophenyl)ethyl]-4-(3-hydroxyphenyl)piperazine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoroacetophenone and 3-hydroxybenzaldehyde.
Formation of Intermediate: The first step involves the condensation of 2,3-difluoroacetophenone with 3-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization with piperazine in the presence of a suitable catalyst to form the piperazine ring.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-difluorophenyl)ethyl]-4-(3-hydroxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(2,3-difluorophenyl)ethyl]-4-(3-hydroxyphenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2,3-difluorophenyl)ethyl]-4-(3-hydroxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,3-difluorophenyl)ethyl]-4-(3-methoxyphenyl)piperazine-1-carboxamide
- N-[1-(2,3-difluorophenyl)ethyl]-4-(4-hydroxyphenyl)piperazine-1-carboxamide
- N-[1-(2,3-difluorophenyl)ethyl]-4-(3-hydroxyphenyl)piperidine-1-carboxamide
Uniqueness
N-[1-(2,3-difluorophenyl)ethyl]-4-(3-hydroxyphenyl)piperazine-1-carboxamide is unique due to the presence of both the difluorophenyl and hydroxyphenyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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